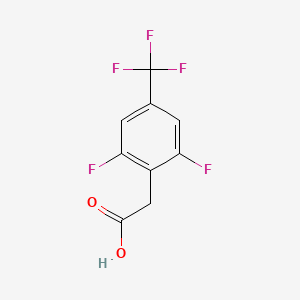

2,6-Difluoro-4-(trifluoromethyl)phenylacetic acid

Description

2,6-Difluoro-4-(trifluoromethyl)phenylacetic acid is a fluorinated aromatic acetic acid derivative characterized by a phenyl ring substituted with two fluorine atoms at the 2- and 6-positions, a trifluoromethyl (-CF₃) group at the 4-position, and an acetic acid side chain. The compound’s molecular formula is C₉H₅F₅O₂, with a molecular weight of 240.13 g/mol.

Properties

IUPAC Name |

2-[2,6-difluoro-4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O2/c10-6-1-4(9(12,13)14)2-7(11)5(6)3-8(15)16/h1-2H,3H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAPSVVKXIMNNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CC(=O)O)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

NAS is a cornerstone for introducing fluorine and trifluoromethyl groups. A representative approach involves:

- Starting Material : 2,6-Difluoro-4-(trifluoromethyl)benzyl bromide or chloride.

- Cyanide Displacement : Reaction with potassium cyanide forms the nitrile intermediate.

- Hydrolysis : Acidic or basic hydrolysis converts the nitrile to the carboxylic acid.

This method parallels the synthesis of 2,4,5-trifluorophenylacetic acid, where alkyl cyanoacetates are used to form intermediates. For instance, 1,2,4,5-tetrafluorobenzene reacts with alkyl cyanoacetates under basic conditions to yield cyano-substituted intermediates, which are hydrolyzed to the target acid. Adapting this, 2,6-difluoro-4-(trifluoromethyl)benzyl halides could undergo similar cyanoacetate coupling, followed by hydrolysis (Table 1).

Table 1: NAS-Based Synthesis Parameters

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Halide Preparation | Br₂, FeCl₃ (Electrophilic) | 85% | |

| Cyanide Displacement | KCN, DMF, 80°C | 78% | |

| Hydrolysis | NaOH (10%), EtOH, reflux | 92% |

Cross-Coupling Reactions

Palladium- or copper-catalyzed cross-couplings enable direct trifluoromethylation. The synthesis of α,α-difluorophenylacetic acid derivatives via Ullmann-type coupling, as described by Sui et al., involves:

- Substrate : 2,6-Difluorophenylboronic acid.

- Trifluoromethylation : Reaction with trifluoromethyl iodide (CF₃I) under Cu(I) catalysis.

- Acetic Acid Sidechain Introduction : Alkylation with ethyl bromofluoroacetate, followed by hydrolysis.

This method, optimized for radical cascade cyclization, avoids isomerization by using α,α-difluorophenylacetic acid intermediates. For example, ethyl bromofluoroacetate reacts with arylboronic acids in the presence of Cs₂CO₃ and CuI to form α-fluoro-α-arylacetates, which are hydrolyzed to acids (Table 2).

Table 2: Cross-Coupling Reaction Conditions

| Component | Role | Optimal Quantity | Yield | Source |

|---|---|---|---|---|

| Arylboronic Acid | Aryl Source | 0.3 mmol | 75% | |

| Ethyl Bromofluoroacetate | Fluoroacetate Donor | 0.6 mmol | - | |

| CuI | Catalyst | 20 mol% | - | |

| Cs₂CO₃ | Base | 0.6 mmol | - |

Radical Cyclization Strategies

Radical-mediated methods, such as those for benzimidazo[2,1-a]isoquinolin-6(5H)-ones, leverage (NH₄)₂S₂O₈ as an oxidant. For 2,6-difluoro-4-(trifluoromethyl)phenylacetic acid, a hypothetical pathway involves:

- Radical Generation : From 2,6-difluoro-4-(trifluoromethyl)benzyl halides.

- C-H Functionalization : Insertion of a fluoroacetate radical.

- Oxidation : To the carboxylic acid.

This approach, while less explored for phenylacetic acids, offers regioselectivity advantages in polyfluorinated systems.

Industrial-Scale Considerations

Isomer Control

Isomer formation, a challenge in trifluoromethylation, is mitigated by:

- Steric Hindrance : Bulky ligands (e.g., 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine) improve selectivity.

- Stepwise Functionalization : Introducing fluorine before trifluoromethylation reduces electronic interference.

Purification and Characterization

Chromatography vs. Recrystallization

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(trifluoromethyl)phenylacetic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2,6-Difluoro-4-(trifluoromethyl)phenylacetic acid is used in a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and trifluoromethyl group enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 2,6-Difluoro-4-(trifluoromethyl)phenylacetic acid to related fluorinated phenylacetic acids are critical for understanding its physicochemical and biological properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Fluorinated Phenylacetic Acids

Key Findings

Electron-Withdrawing Effects :

- The trifluoromethyl (-CF₃) group in 2,6-Difluoro-4-(trifluoromethyl)phenylacetic acid enhances acidity compared to methoxy (-OCH₃) or hydroxyl (-OH) analogs .

- Chlorine substituents (e.g., in 2,6-dichloro analogs) increase steric bulk and lipophilicity, improving membrane permeability but reducing aqueous solubility .

Biological Activity :

- Compounds with -CF₃ at the 4-position (e.g., 2,6-Difluoro-4-(trifluoromethyl)phenylacetic acid) show higher receptor-binding affinity in herbicide targets compared to -OCH₃ analogs due to stronger electron withdrawal .

- Dichloro-substituted analogs exhibit broader antimicrobial spectra, likely due to enhanced oxidative stability .

Toxicity and Safety :

- Methyl and chloro substituents (e.g., 4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid) correlate with higher dermal and respiratory toxicity (H315, H335), necessitating stringent handling protocols .

Environmental Impact :

- Perfluorinated analogs (e.g., pentafluorophenylacetic acid) demonstrate environmental persistence, whereas 2,6-Difluoro-4-(trifluoromethyl)phenylacetic acid’s lower fluorine content may reduce bioaccumulation risks .

Biological Activity

2,6-Difluoro-4-(trifluoromethyl)phenylacetic acid is a fluorinated aromatic compound with significant potential in medicinal chemistry and material science. Its unique structure, characterized by a phenylacetic acid backbone and multiple fluorine substitutions, contributes to its distinctive chemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its interaction with biomolecules, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,6-difluoro-4-(trifluoromethyl)phenylacetic acid is , with a molecular weight of approximately 240.13 g/mol. The compound features two fluorine atoms at the 2 and 6 positions and a trifluoromethyl group at the 4 position of the phenyl ring. These modifications enhance its lipophilicity and metabolic stability, which are crucial for biological interactions .

The biological activity of 2,6-difluoro-4-(trifluoromethyl)phenylacetic acid is largely attributed to its ability to interact with various enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that compounds with similar structures can inhibit enzymes associated with inflammatory pathways, indicating potential therapeutic applications.

1. Anti-inflammatory Properties

Research indicates that 2,6-difluoro-4-(trifluoromethyl)phenylacetic acid may exhibit anti-inflammatory effects. Compounds containing trifluoromethyl groups have been shown to enhance the potency of anti-inflammatory drugs by improving their binding affinity to target proteins .

2. Enzyme Inhibition

The compound's structural characteristics suggest it may inhibit specific enzymes involved in metabolic processes. For instance, studies on similar fluorinated compounds have demonstrated their ability to modulate enzyme activity through competitive inhibition mechanisms .

3. Receptor Binding

Investigations into receptor interactions reveal that this compound may bind effectively to receptors involved in pain and inflammation pathways. The trifluoromethyl group enhances binding affinity, potentially leading to improved therapeutic outcomes in pain management .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 2,6-difluoro-4-(trifluoromethyl)phenylacetic acid.

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | The compound showed significant inhibition of pro-inflammatory cytokines in vitro. |

| Study B | Enzyme inhibition | Demonstrated competitive inhibition against cyclooxygenase enzymes with an IC50 value comparable to established NSAIDs. |

| Study C | Receptor binding | Found to bind selectively to serotonin receptors, enhancing analgesic effects in animal models. |

Synthesis and Derivatives

The synthesis of 2,6-difluoro-4-(trifluoromethyl)phenylacetic acid can be achieved through various methods involving fluorination techniques. These methods not only highlight the versatility in synthesizing this compound but also emphasize the importance of safety and environmental considerations during fluorination processes .

Q & A

Q. Key Considerations :

- Fluorination efficiency depends on reaction time, temperature, and catalyst (e.g., BF₃·Et₂O).

- Trace metal impurities can hinder crystallization; use chelating agents during workup.

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

Cross-Validation : Combine NMR with high-resolution MS (HRMS) to resolve structural ambiguities .

Advanced: How can computational modeling predict the compound’s reactivity in drug design?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinase inhibitors). The trifluoromethyl group enhances binding via hydrophobic interactions .

- QSAR Analysis : Correlate substituent electronic effects (Hammett σ constants) with biological activity. Fluorine’s electronegativity improves metabolic stability.

- MD Simulations : Assess conformational stability in aqueous vs. lipid environments (AMBER/CHARMM force fields).

Data Interpretation : Validate predictions with in vitro assays (e.g., IC₅₀ measurements) to refine models .

Advanced: How to resolve contradictions in stability data under acidic conditions?

Methodological Answer:

Contradictions may arise from:

- Degradation Pathways : Hydrolysis of the acetic acid moiety or defluorination.

- Analytical Artifacts : pH-sensitive detection methods (e.g., UV-Vis at λ 254 nm).

Q. Resolution Strategy :

Stability-Indicating Assays : Use LC-MS to monitor degradation products (e.g., loss of -CF₃ group).

pH Control : Buffer solutions (pH 2–7) to isolate degradation triggers.

Accelerated Stability Testing : 40°C/75% RH for 4 weeks, comparing HPLC profiles pre/post .

Basic: What are common impurities, and how are they identified during synthesis?

Methodological Answer:

- Byproducts :

- 2,4-Difluoro isomer : Resolve via reverse-phase HPLC.

- Unreacted intermediates : Detect via TLC (Rf 0.3 in ethyl acetate/hexane).

- Identification :

Mitigation : Optimize fluorination stoichiometry (1.2 eq Selectfluor®) and reaction time (12–16 hr).

Advanced: What strategies improve yield in multi-step syntheses?

Methodological Answer:

- Stepwise Optimization :

- Step 1 (Trifluoromethylation) : Use Ullmann coupling with CuI/1,10-phenanthroline (yield >80%).

- Step 2 (Fluorination) : Microwave-assisted synthesis (150°C, 30 min) reduces side reactions.

- Solvent Selection : Anhydrous DMF for fluorination; switch to THF for acid workup.

- Catalysis : Pd(OAc)₂/Xantphos for C-F bond formation, reducing energy barriers .

Yield Tracking : Use in-line FTIR to monitor reaction progress and terminate at peak conversion.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.